2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

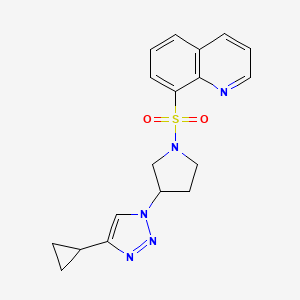

“2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as benzimidazoles . It is used in various fields of research and has been extensively utilized as a drug scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a mechanism illustrated in the referenced paper .

Molecular Structure Analysis

The molecular formula of “2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride” is C9H10N2OS . The average mass is 194.253 Da and the monoisotopic mass is 194.051376 Da .

Chemical Reactions Analysis

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

Physical And Chemical Properties Analysis

The boiling point of a similar compound, “2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide”, is predicted to be 439.7±47.0 °C, and the density is predicted to be 1.30±0.1 g/cm3 . The pKa is predicted to be 10.60±0.10 .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzimidazole derivatives, such as DTXSID60981826, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to influence the anticancer activity. Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increased anticancer activity .

Antiviral Activity

Benzimidazole derivatives have been studied for their antiviral properties . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .

Antihypertensive Properties

Benzimidazole derivatives have been explored for their antihypertensive properties . The benzimidazole nucleus is an important pharmacophore in drug discovery .

Proton Pump Inhibitory Activity

Benzimidazole derivatives have been studied for their proton pump inhibitory activity . This makes them potentially useful in the treatment of conditions like acid reflux and peptic ulcers .

Anthelmintic Activity

Benzimidazole derivatives have been studied for their anthelmintic (anti-parasitic) activity . They could potentially be used in the treatment of parasitic worm infections .

Antimicrobial Activity

Benzimidazole derivatives have been studied for their antimicrobial properties . They could potentially be used in the treatment of various bacterial and fungal infections .

Anti-inflammatory Activity

Benzimidazole derivatives have been studied for their anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory conditions .

Drug Scaffold in Medicinal Chemistry

The benzimidazole nucleus can interact with proteins and enzymes, making it a type of privileged substructure which has been extensively utilized as a drug scaffold in medicinal chemistry .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.2ClH/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11;;/h3-6H,7-8H2,1-2H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADQPUJCCXCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981826 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63991-50-4 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)

![N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2636843.png)

![N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2636846.png)

![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)